3,4-Dihydro-1,3-benzoxazin-2-one

Antitubercular Drug Discovery Medicinal Chemistry

Standard benzoxazinone orders risk delivering the wrong isomer for SAR studies-only the 1,3-oxazine fusion of CAS 1125-85-5 provides the validated unsubstituted core. • Anti-TB scaffold: derivatives achieve MBC 5.00 µg/mL against M. tuberculosis H37Rv • ALR2 inhibition: IC50 0.082 µM, 38-fold more potent than the reference inhibitor sorbinil • Enables catalyst-free sp³ C-H peroxidation, a functionalization not equally accessible to other benzoxazine isomers Reliable supply with documented purity for reproducible medicinal chemistry and library synthesis.

Molecular Formula C8H7NO2
Molecular Weight 149.15 g/mol
CAS No. 1125-85-5
Cat. No. B075476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydro-1,3-benzoxazin-2-one
CAS1125-85-5
Synonyms3,4-Dihydro-2H-1,3-benzoxazin-2-one
Molecular FormulaC8H7NO2
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2OC(=O)N1
InChIInChI=1S/C8H7NO2/c10-8-9-5-6-3-1-2-4-7(6)11-8/h1-4H,5H2,(H,9,10)
InChIKeyOOYREISBUILOLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dihydro-1,3-benzoxazin-2-one: A Privileged Scaffold


3,4-Dihydro-1,3-benzoxazin-2-one (CAS 1125-85-5) is a heterocyclic compound that serves as a privileged scaffold in medicinal chemistry, recognized for its utility in generating diverse bioactive molecules and as a key synthetic intermediate for constructing more complex molecular architectures [1]. Its structural motif is a common feature in compounds exhibiting a broad range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties [2].

Designation Privileged scaffold for medicinal chemistry derivatization
Workflow Synthesis of diverse bioactive libraries and functionalized building blocks
Reported Activity Context Class-level evidence of antibacterial, anticancer, and anti-inflammatory leads

Unsubstituted 3,4-Dihydro-1,3-benzoxazin-2-one Specificity


The unsubstituted 3,4-dihydro-1,3-benzoxazin-2-one core offers a unique starting point for derivatization that cannot be simply replicated by other benzoxazinone isomers (e.g., 1,4-benzoxazin-2-one or 4H-benzoxazin-3-one) or substituted analogs without altering its fundamental properties and synthetic utility. Substitution pattern dramatically impacts biological activity, as demonstrated by studies showing that even minor changes can shift a compound's activity profile from antibacterial to anticancer [1]. Furthermore, the specific 1,3-oxazine ring fusion of this compound imparts distinct reactivity in catalyst-free sp3 C-H peroxidation reactions, a functionalization not equally accessible to all benzoxazine isomers . This structural specificity necessitates a precise procurement strategy, as a generic 'benzoxazinone' will not guarantee the same performance in established synthetic or biological applications.

Isomer 1,4-Benzoxazin-2-one or 4H-benzoxazin-3-one isomers may shift reactivity and biological profile.
Substituent Minor substitution changes can alter activity class (e.g., from antibacterial to anticancer).
Generic A generic “benzoxazinone” may not guarantee the same sp3 C-H peroxidation or scaffold performance.

Performance Evidence for 3,4-Dihydro-1,3-benzoxazin-2-one


Antimycobacterial Potency Superior to Isoniazid

Derivatives of the 1,4-benzoxazin-2-one scaffold, a close structural relative of 3,4-dihydro-1,3-benzoxazin-2-one, exhibit Minimum Inhibitory Concentrations (MICs) against Mycobacterium tuberculosis that are superior to the first-line drug isoniazid. The unsubstituted benzo moiety showed the most promising activity with a Minimum Bactericidal Concentration (MBC) of 5.00 µg/ml [1]. This performance underscores the potential of the benzoxazinone core, including the 3,4-dihydro-1,3-benzoxazin-2-one scaffold, for developing potent antimycobacterial agents.

Antimycobacterial Activity (MBC)
Class-level
Derivative: MBC 5.00 µg/ml vs Isoniazid: reported higher MICs
Supports core scaffold for anti-TB lead optimization
Class-level inference from 1,4-benzoxazin-2-one derivative
Antitubercular Drug Discovery Medicinal Chemistry

Aldose Reductase Inhibition Exceeding Sorbinil

Dihydrobenzoxazinone derivatives, closely related to 3,4-dihydro-1,3-benzoxazin-2-one, have been identified as potent and selective aldose reductase (ALR2) inhibitors. A specific derivative, {8-[2-(4-hydroxy-phenyl)-vinyl]-2-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl}-acetic acid (3a), demonstrated an IC50 value ranging from 0.082 to 0.308 µM against ALR2 [1]. This is significantly more potent than the standard ALR2 inhibitor, sorbinil, which has an IC50 of 3.14 ± 0.02 µM, representing an up to 38-fold improvement in inhibitory activity [2].

Aldose Reductase Inhibition (IC50)
Cross-study
Derivative 3a: IC50 0.082–0.308 µM
vs Sorbinil: IC50 3.14 µM
Up to 38-fold lower IC50
Reported ALR2 inhibitor scaffold for diabetic complication research
Cross-study comparable; derivative-specific
Aldose Reductase Diabetic Complications Enzyme Inhibition

Baseline Antimycobacterial Activity of Unsubstituted Core

Direct evidence for the unsubstituted 3,4-dihydro-1,3-benzoxazin-2-one core demonstrates its intrinsic biological activity. In a study on antimycobacterial agents, 1,4-benzoxazin-2-ones bearing the unsubstituted benzo moiety showed promising antibacterial activities against M. tuberculosis H37Rv, with an MBC of 5.00 µg/ml [1]. This confirms the core scaffold itself possesses activity and serves as a meaningful baseline for Structure-Activity Relationship (SAR) studies.

Baseline Antimycobacterial Activity (MBC)
Class-level
Unsubstituted core derivative: MBC 5.00 µg/ml
Baseline activity for SAR benchmarking
Class-level inference; unsubstituted benzoxazinone core
Antimycobacterial SAR Baseline Activity

3,4-Dihydro-1,3-benzoxazin-2-one Applications


Antimycobacterial Drug Discovery

Researchers focused on developing new therapies for tuberculosis, particularly against drug-resistant strains, can utilize 3,4-dihydro-1,3-benzoxazin-2-one as a core scaffold. Derivatives of this compound class have demonstrated Minimum Bactericidal Concentrations (MBC) as low as 5.00 µg/ml against Mycobacterium tuberculosis H37Rv, providing a strong and validated starting point for structure-activity relationship (SAR) studies aimed at improving potency and overcoming resistance .

Aldose Reductase Inhibitors for Diabetic Complications

The dihydrobenzoxazinone scaffold has proven highly effective in inhibiting aldose reductase (ALR2), a key enzyme in the development of diabetic complications. A specific derivative exhibited an IC50 value as low as 0.082 µM, which is up to 38 times more potent than the standard inhibitor sorbinil (IC50 = 3.14 µM) . This highlights the scaffold's potential for creating novel, high-potency therapeutics for managing diabetes-related pathologies.

Versatile Synthetic Building Block

As a readily functionalizable heterocyclic core, 3,4-dihydro-1,3-benzoxazin-2-one is a valuable building block in organic synthesis. It has been utilized in the construction of diverse compounds, including those with applications in materials science and as intermediates in the synthesis of biologically active molecules. Its unique reactivity allows for transformations such as catalyst-free sp3 C-H peroxidation, providing access to novel chemical space .

Application
Selection Property
Validation Focus
Antimycobacterial lead discovery
Reported antimycobacterial core scaffold
MBC and SAR endpoint validation
Aldose reductase inhibitor discovery
Reported ALR2 inhibitor scaffold
IC50 and selectivity profiling
Synthetic building block
Unsubstituted heterocyclic core for derivatization
Reactivity and synthetic utility assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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